Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride
Description
Methyl[(1-methylcyclopentyl)methyl]amine hydrochloride is a primary amine hydrochloride characterized by a cyclopentane ring substituted with a methyl group and a methylamine-bearing methyl side chain. Its structure combines steric bulk from the cyclopentyl group with the reactivity of a primary amine, making it a compound of interest in pharmaceutical synthesis and organic chemistry. The hydrochloride salt enhances its stability and solubility, facilitating its use in controlled reactions.
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
N-methyl-1-(1-methylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(7-9-2)5-3-4-6-8;/h9H,3-7H2,1-2H3;1H |
InChI Key |
ADNOXYGKNDZZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride typically involves the reaction of 1-methylcyclopentylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride involves
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclic Amine Hydrochlorides
Key Observations :
- Ring Size Effects : Cyclopentane (5-membered) derivatives exhibit greater steric hindrance and conformational flexibility compared to cyclopropane (3-membered) analogues, influencing reactivity in nucleophilic substitutions .
- Amine Classification : Primary amines (e.g., target compound) exhibit higher nucleophilicity but lower CO₂ adsorption efficiency compared to tertiary amines like MDEA, which rely on activated mechanisms for CO₂ interaction .
Functional and Application-Based Comparison
Table 2: Performance in CO₂ Capture
Insights :
- MDEA’s tertiary amine structure enables efficient CO₂ capture via carbamate formation, whereas primary amines like the target compound may form stronger carbamates but suffer from oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
